Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate
Overview
Description
Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is a chemical compound with the CAS number 1217414-36-2 . The molecule contains a total of 46 bonds, including 20 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 three-membered ring, 2 (thio-) carbamate(s) (aliphatic), and 1 N hydrazine(s) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O4/c1-13(2,3)19-11(17)15-16(9-10-7-8-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17) . This indicates that the molecule is composed of 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical and Chemical Properties Analysis
The molecular weight of this compound is 286.37 . No further physical and chemical properties are available in the retrieved data.Scientific Research Applications
Synthesis and Derivative Formation
Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is a versatile compound in synthetic organic chemistry, serving as a precursor for various hydrazine derivatives. It has been shown to be an efficient reagent for the alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate, leading to mono- or di-substituted hydrazine derivatives under mild conditions. These derivatives can be further manipulated to create trisubstituted hydrazines, showcasing the compound's utility in facilitating complex synthetic pathways (Rasmussen, 2006).
Reaction with Difunctional Nucleophiles
The reactivity of this compound and its analogs towards difunctional nucleophiles has been explored, revealing diverse reaction outcomes. These reactions provide insight into the influence of the ester moieties on the compound's behavior, leading to the formation of novel hydrazine and hydrazone derivatives. Such studies underscore the importance of this compound in understanding the nuanced chemistry of cyclic and acyclic hydrazine derivatives (Gein, Gein, Potemkin, & Kriven’ko, 2004).
Metal-Catalyzed Reactions
Investigations into metal-catalyzed reactions involving this compound have demonstrated its utility in hydrohydrazination and hydroazidation of olefins. These reactions highlight the compound's role in the synthesis of hydrazines and azides, contributing to a broader understanding of hydroamination chemistry and the development of new synthetic methods for functionalizing olefins (Waser, Gášpár, Nambu, & Carreira, 2006).
Structural Studies and Characterization
Structural studies and characterization of derivatives of this compound have provided valuable insights into its chemical behavior and potential applications. These studies include crystal structure analyses and investigations into the compound's interactions with other chemical entities, further elucidating its role in synthetic chemistry and material science (Villiers, Thuéry, & Ephritikhine, 2006).
Properties
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-16(9-10-7-8-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHIDLUJJCKLAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1CC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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